![molecular formula C38H34Br4N2O4 B13138012 2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)
2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its tetrabromo substitution and diazatetracyclo framework, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
The synthesis of 2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone typically involves multi-step organic reactions. The process begins with the bromination of precursor compounds, followed by cyclization and diazotization reactions under controlled conditions. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of bromine atoms makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone has been studied for its applications in:
Chemistry: As a building block for the synthesis of complex organic molecules and polymers.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flame retardants, coatings, and advanced materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The bromine atoms and diazatetracyclo framework play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to specific biological and chemical outcomes.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone stands out due to its unique structural features and reactivity. Similar compounds include:
Tetrabromobisphenol A: Known for its use as a flame retardant.
2,2’,6,6’-Tetrabromo-4,4’-isopropylidenediphenol: Another brominated compound with applications in polymer production.
4,5,9,10-Tetrabromo-2,7-bis(2-decyltetradecyl)-1,4,5,8-naphthalenetetracarboxylic diimide: Used in organic electronics and materials science.
These compounds share some structural similarities but differ in their specific applications and chemical properties.
Eigenschaften
Molekularformel |
C38H34Br4N2O4 |
|---|---|
Molekulargewicht |
902.3 g/mol |
IUPAC-Name |
2,3,9,10-tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C38H34Br4N2O4/c1-15(2)19-11-9-12-20(16(3)4)33(19)43-35(45)25-23-24-27(31(41)29(25)39)37(47)44(34-21(17(5)6)13-10-14-22(34)18(7)8)38(48)28(24)32(42)30(40)26(23)36(43)46/h9-18H,1-8H3 |
InChI-Schlüssel |
RCHCPEPJHNBOOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C(C(=C4C5=C3C(=C(C(=C5C(=O)N(C4=O)C6=C(C=CC=C6C(C)C)C(C)C)Br)Br)C2=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13137929.png)

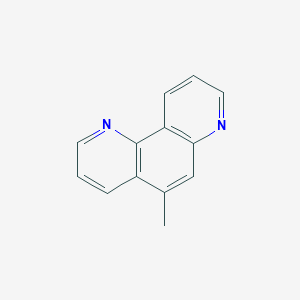
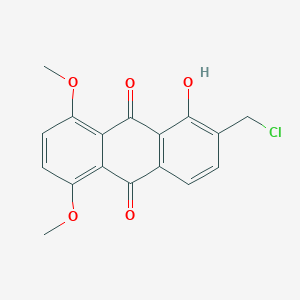


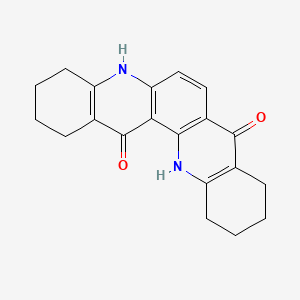

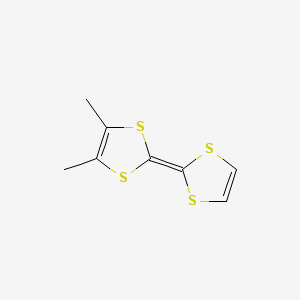

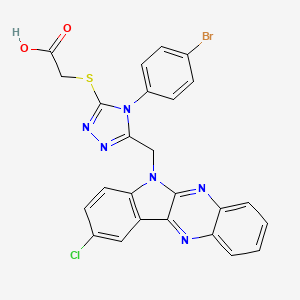
![nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide](/img/structure/B13137996.png)

![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)
